4-(9H-芴-9-基甲氧羰基氨基)-1H-吡咯-2-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

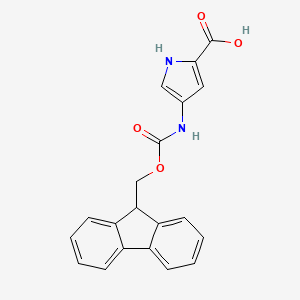

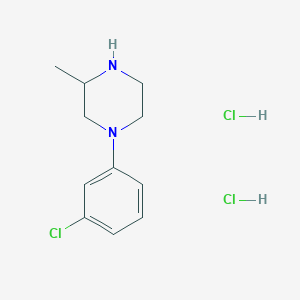

The compound 4-(9H-Fluorene-9-ylmethoxycarbonylamino)-1H-pyrrole-2-carboxylic acid is a derivative of fluorene, which is a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis to protect the amino group. The Fmoc group can be removed under basic conditions, making it a temporary protecting group during the synthesis of peptides.

Synthesis Analysis

The synthesis of related fluorene derivatives has been explored in various studies. For instance, the synthesis of 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-thiazole-4-carboxylic acid was achieved in high yield from 3-bromopyruvic acid and N-Fmoc-thiourea, which was obtained from potassium thiocyanate . Similarly, the synthesis of 2,4,5-trichlorophenyl-(9H-fluoren-9-ylmethoxycarbonylamino)methylcarbamates was described, employing isocyanates derived from several Fmoc-amino acids . These methods provide insights into the potential synthetic routes that could be adapted for the synthesis of 4-(9H-Fluorene-9-ylmethoxycarbonylamino)-1H-pyrrole-2-carboxylic acid.

Molecular Structure Analysis

The molecular structure of fluorene derivatives is characterized by the fluorene moiety, which consists of two benzene rings fused to a central cyclopentane ring. The structure and properties of 9-hydroxy-fluorene-9-carboxylic acid were studied using IR, UV, and 1H NMR spectroscopy, and its geometry was optimized using the MNDO method, showing consistency with X-ray diffraction results . Although the exact structure of 4-(9H-Fluorene-9-ylmethoxycarbonylamino)-1H-pyrrole-2-carboxylic acid is not provided, similar analytical techniques could be used to elucidate its structure.

Chemical Reactions Analysis

Fluorene derivatives participate in various chemical reactions, particularly in the context of organic synthesis and peptide coupling. The Fmoc group is particularly important for its role in protecting amino groups during peptide synthesis. The Fmoc-protected dipeptide urea acids can be obtained in good yield and purity through the coupling of carbamates with N,O-bis[trimethylsilyl]amino acids . Additionally, photocatalysts based on fluorene derivatives have been used for the decarboxylative cross-coupling reaction of α-amino acids with arylnitriles . These reactions highlight the versatility of fluorene derivatives in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorene derivatives can be quite diverse depending on the substituents attached to the fluorene core. For example, the carbamates synthesized from Fmoc-amino acids were obtained as crystalline solids and characterized by IR, 1H NMR, 13C NMR, and mass spectrometry . The study on 9-hydroxy-fluorene-9-carboxylic acid provided detailed spectroscopic data that could be used to infer the properties of similar compounds . The physical state, solubility, melting point, and other properties of 4-(9H-Fluorene-9-ylmethoxycarbonylamino)-1H-pyrrole-2-carboxylic acid would likely be influenced by the presence of the Fmoc group and the pyrrole-2-carboxylic acid moiety.

科学研究应用

合成与结构表征

该化合物在螺环[芴-9,4'-咪唑烷]-2',5'-二酮和(9H-芴-9-基)脲的合成和结构表征中起着至关重要的作用 。 9H-芴部分几乎是平面的,2和3的均方根分别为0.007和0.032Å。 9H-芴的平均平面与乙内酰脲或碳酰胺部分的平均平面之间的夹角分别为86.92(4)°和71.07(4)° 。

药用应用

在C-5位被取代的乙内酰脲是重要的药物化合物。 由于乙内酰脲衍生物具有抗抑郁 和抗病毒活性 ,抑制HIV与淋巴细胞的结合 ,以及抗惊厥和抗心律失常作用 ,已发现它们有许多应用。

α-氨基酸和丙酮酸衍生物的前体

乙内酰脲衍生物在合成上也具有价值,它们是α-氨基酸和丙酮酸衍生物的前体 。

超分子工程

乙内酰脲结构基序以其可预测和重复的氢键模式适合于超分子工程 。

新型药物的开发

从结构的角度来看,乙内酰脲和螺环乙内酰脲的特性对于更好地理解结构-活性关系和氢键相互作用很有趣,这有利于新型药物的开发 。

(2S)-2-[[(9H-芴-9-基甲氧基)羰基]氨基]-3-(2,2-二甲基-1,3-苯并二氧杂环戊烯-5-基)丙酸酯的合成

该化合物用于合成(2S)-2-[[(9H-芴-9-基甲氧基)羰基]氨基]-3-(2,2-二甲基-1,3-苯并二氧杂环戊烯-5-基)丙酸酯 。 该技术可以解决合成路线中多步反应和操作困难的问题,并实现操作简单、反应条件温和、操作容易的效果 。

保护氨基酸

属性

IUPAC Name |

4-(9H-fluoren-9-ylmethoxycarbonylamino)-1H-pyrrole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O4/c23-19(24)18-9-12(10-21-18)22-20(25)26-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-10,17,21H,11H2,(H,22,25)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYAXICYTNADRQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CNC(=C4)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-{2-[(2-furylcarbonyl)amino]-1,3-thiazol-4-yl}benzenecarboxylate](/img/structure/B2500789.png)

![N-([2,3'-bifuran]-5-ylmethyl)propionamide](/img/structure/B2500793.png)

![N-(3-chlorophenyl)-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2500794.png)

![Spiro[3.5]nonan-9-ylmethanesulfonyl chloride](/img/structure/B2500797.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]amino]methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B2500799.png)

![ethyl 2-{(2E)-2-cyano-3-[2-(methylethoxy)phenyl]prop-2-enoylamino}-4-(4-methyl phenyl)thiophene-3-carboxylate](/img/structure/B2500802.png)

![8-((4-Chlorophenyl)sulfonyl)-9-(3-methylpiperidin-1-yl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline](/img/structure/B2500803.png)

![2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2500810.png)